1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is a complex organic compound with the molecular formula C32H56N2O4 This compound is characterized by its bipyrrolidine core, which is substituted with didodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone typically involves multiple steps. One common method starts with the condensation of dodecyl 3-oxobutanoate with thiophene-3-carbaldehyde, followed by Hantzsch cyclization. This process involves the use of reagents such as dodecyl (E/Z)-3-aminobut-2-enoate and dodecyl (E/Z)-3-oxo-2-(thiophen-3-ylmethylene)butanoate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the study of biological membranes and as a fluorescent probe for cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets and pathways. For instance, it may interact with cell membranes, altering their properties and affecting cellular functions. The compound’s lipophilic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiI): A similar lipophilic compound used as a fluorescent probe for cell imaging
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate (DiIC18(3)): Another related compound with similar applications in biological research
Uniqueness
1,1’-Didodecyl-[3,3’-bipyrrolidine]-2,2’,5,5’-tetraone is unique due to its bipyrrolidine core and didodecyl substitution, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes and other hydrophobic environments .
Properties
CAS No. |
142681-02-5 |
---|---|
Molecular Formula |
C32H56N2O4 |
Molecular Weight |
532.8 g/mol |
IUPAC Name |
1-dodecyl-3-(1-dodecyl-2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C32H56N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-33-29(35)25-27(31(33)37)28-26-30(36)34(32(28)38)24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
InChI Key |
SCTPNHJGNUGKOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)CC(C1=O)C2CC(=O)N(C2=O)CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.